molecular formula C15H21N3O2S B267470 N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

货号 B267470
分子量: 307.4 g/mol
InChI 键: LVIFBMMFWDCPFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor protein tyrosine kinase that is involved in various cellular processes, including immune cell activation, proliferation, differentiation, and survival. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.

作用机制

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide targets the SYK pathway, which is involved in the activation of various immune cells, including B cells, T cells, and myeloid cells. SYK is a key signaling molecule that is involved in the activation of downstream pathways, such as the B-cell receptor (BCR) and toll-like receptor (TLR) pathways. N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide inhibits SYK activity, thereby blocking downstream signaling pathways and inhibiting immune cell activation and proliferation.
Biochemical and physiological effects:
N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has been shown to have potent anti-tumor and immunomodulatory effects in preclinical models. It inhibits the proliferation and survival of cancer cells and induces apoptosis in cancer cells. N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide also inhibits the activation and differentiation of immune cells, such as B cells, T cells, and myeloid cells. This leads to a reduction in inflammation and autoimmunity.

实验室实验的优点和局限性

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has shown potent anti-tumor and immunomodulatory effects in preclinical models, making it a promising candidate for further development. However, N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide also has some limitations. It may have off-target effects on other signaling pathways, which could limit its specificity. Additionally, the optimal dosing and administration of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide in clinical trials is still being evaluated.

未来方向

There are several potential future directions for the development of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide. One potential direction is the combination of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide with other targeted therapies or immunotherapies to enhance its anti-tumor and immunomodulatory effects. Another direction is the evaluation of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide in combination with chemotherapy or radiation therapy to improve the efficacy of these treatments. Additionally, the identification of biomarkers that can predict response to N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide could help to identify patients who are most likely to benefit from this therapy. Finally, the development of more potent and specific SYK inhibitors could further improve the efficacy and safety of this class of drugs.

合成方法

The synthesis of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylamine to form N-tert-butyl-4-chloro-3-nitrobenzamide. This intermediate is then reacted with thioacetamide in the presence of a base to form N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide.

科学研究应用

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent anti-tumor activity in various types of cancer, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

属性

产品名称

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

分子式

C15H21N3O2S

分子量

307.4 g/mol

IUPAC 名称

N-tert-butyl-4-(propanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C15H21N3O2S/c1-5-12(19)17-14(21)16-11-8-6-10(7-9-11)13(20)18-15(2,3)4/h6-9H,5H2,1-4H3,(H,18,20)(H2,16,17,19,21)

InChI 键

LVIFBMMFWDCPFM-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NC(C)(C)C

规范 SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NC(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。